molecular formula C21H26F2N4O3 B12269640 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline

Cat. No.: B12269640
M. Wt: 420.5 g/mol
InChI Key: VFGQAYJEMGVRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with piperidine and difluoropiperidine moieties. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Incorporation of the Difluoropiperidine Group: The difluoropiperidine moiety is incorporated through reactions involving difluorinated intermediates and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-carbonyl chloride
  • (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
  • 4,4-Difluoropiperidine

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H26F2N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H26F2N4O3/c1-29-17-11-15-16(12-18(17)30-2)24-13-25-19(15)26-7-3-14(4-8-26)20(28)27-9-5-21(22,23)6-10-27/h11-14H,3-10H2,1-2H3

InChI Key

VFGQAYJEMGVRSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F)OC

Origin of Product

United States

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